molecular formula C29H53N3O6 B564953 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A CAS No. 121584-52-9

6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A

Cat. No.: B564953
CAS No.: 121584-52-9
M. Wt: 539.7 g/mol
InChI Key: DIZXHMGPGJSRNA-CBRXDTHZSA-N
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Description

6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A is a derivative of Cyclosporin A, a well-known immunosuppressant drug. This compound is characterized by its unique molecular structure, which includes an acetyloxy group and a dimethyl-6-oxo-L-norleucine moiety. It is primarily used as an intermediate in the synthesis of various Cyclosporin derivatives, which are crucial in the treatment of immune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A involves several steps, starting from the basic Cyclosporin A structure. The key steps include:

    Acetylation: Introduction of the acetyloxy group through acetylation reactions.

    Dimethylation: Addition of dimethyl groups to the norleucine moiety.

    Oxidation: Formation of the oxo group through controlled oxidation reactions.

These reactions typically require specific catalysts and conditions, such as the use of acetic anhydride for acetylation and dimethyl sulfate for dimethylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acetylation and Dimethylation: Using large reactors to handle the increased volume of reactants.

    Purification: Employing techniques like crystallization and chromatography to ensure high purity of the final product.

    Quality Control: Rigorous testing to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various Cyclosporin derivatives, each with unique properties and potential therapeutic applications .

Scientific Research Applications

6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A is unique due to its specific modifications, which enhance its stability and efficacy compared to its parent compound, Cyclosporin A. These modifications allow for more targeted therapeutic applications and potentially reduced side effects .

Properties

CAS No.

121584-52-9

Molecular Formula

C29H53N3O6

Molecular Weight

539.7 g/mol

IUPAC Name

[(3R,14S)-5-(dimethylamino)-3,15-dimethyl-14-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-1,6,13-trioxohexadecan-4-yl] acetate

InChI

InChI=1S/C29H53N3O6/c1-19(2)18-23(30-7)29(37)31-26(20(3)4)24(35)14-12-10-11-13-15-25(36)27(32(8)9)28(38-22(6)34)21(5)16-17-33/h17,19-21,23,26-28,30H,10-16,18H2,1-9H3,(H,31,37)/t21-,23+,26+,27?,28?/m1/s1

InChI Key

DIZXHMGPGJSRNA-CBRXDTHZSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=O)OC(=O)C)N(C)C)NC

Isomeric SMILES

C[C@H](CC=O)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=O)OC(=O)C)N(C)C)NC

Origin of Product

United States

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